![molecular formula C17H19ClN4O2 B2446645 2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2194849-73-3](/img/structure/B2446645.png)
2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one
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Description
2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one is a chemical compound with a complex structure that has gained significant attention in scientific research. It is commonly referred to as AZD-9291 and belongs to the class of third-generation epidermal growth factor receptor (EGFR) inhibitors.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of β-lactams, demonstrating its role in chemical transformations and structural modifications. This is evident in studies exploring the synthesis and base-catalyzed ring transformation of similar compounds (Sápi et al., 1997).
Antimicrobial and Antibacterial Applications
- Azetidinone derivatives, closely related to the compound , have shown promising antibacterial activities. This is highlighted in research focused on the synthesis and characterization of azetidinone derivatives for antimicrobial evaluation (Chopde, Meshram, & Pagadala, 2012).
Application in Anticancer Research
- Novel pyrazole derivatives, which include structures similar to the compound of interest, have been synthesized and evaluated for their potential anticancer activities. This suggests the relevance of such compounds in developing new anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Role in Synthesizing Heterocyclic Compounds
- The compound has been used in the synthesis of nitrogen and sulfur-containing heterocyclic compounds, indicating its importance in the development of pharmacologically active substances (Mistry & Desai, 2006).
Molecular Docking and Drug Design
- Research involving molecular docking studies of similar compounds suggests potential applications in drug design, particularly in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-17(2,24-14-5-3-12(18)4-6-14)16(23)22-10-13(11-22)21-15-9-19-7-8-20-15/h3-9,13H,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAFXCOKNDEBOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)NC2=NC=CN=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one |
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